molecular formula C9H7BrF3NO2 B1273557 N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide CAS No. 392726-69-1

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

Cat. No. B1273557
M. Wt: 298.06 g/mol
InChI Key: LKKZGGNYYLEERH-UHFFFAOYSA-N
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Description

The compound "N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various related acetamide derivatives and their synthesis, structure, and properties, which can provide insights into the analysis of similar compounds. These acetamide derivatives are often synthesized for their potential applications in medicinal chemistry, such as antimicrobial and anticancer agents, as well as for their interesting structural and electronic properties which may be useful in materials science, particularly in the development of non-linear optical (NLO) materials .

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the reaction of an appropriate aniline with an acylating agent. For instance, "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, other papers describe the synthesis of acetamide derivatives through various methods, including the reaction of amines with bromoacetyl bromide in basic media , or by stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . These methods highlight the versatility of acetamide chemistry and the ability to introduce different substituents to the phenyl ring, which can significantly alter the compound's properties.

Molecular Structure Analysis

The molecular structures of acetamide derivatives are often characterized using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For example, the structure of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was determined by 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis . The crystal structures of these compounds can reveal important information about their conformation and the presence of intramolecular and intermolecular interactions, such as hydrogen bonds, which can influence their biological activity and material properties .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring. For instance, the presence of electron-withdrawing groups such as trifluoromethyl can affect the electron density of the molecule and thus its reactivity in chemical reactions. The papers do not provide detailed chemical reaction mechanisms for the specific compound , but they do discuss the reactivity of similar compounds. For example, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves transsilylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and antimicrobial activity, are often evaluated to determine their potential applications. The antimicrobial properties of some acetamide derivatives have been reported, indicating a broad spectrum of activity against Gram-positive and Gram-negative bacteria . Additionally, the first hyperpolarizability of some compounds suggests their suitability for NLO studies . The electronic properties, such as HOMO and LUMO analysis, can also provide insights into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions and charge delocalization .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : The compound 5-Trifluoromethyl-2-formylphenylboronic acid, which has a similar structure, has been synthesized and studied for its antimicrobial activity .
    • Methods : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes have been carried out .
    • Results : The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
  • Synthesis and Properties

    • Field : Organic Chemistry
    • Application : Trifluoromethyl ethers, which include the trifluoromethoxy group found in the requested compound, are synthesized and studied for their unusual properties .
    • Methods : The synthesis and properties of trifluoromethyl ethers are studied .
    • Results : Trifluoromethyl ethers are finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency .
  • FDA-Approved Trifluoromethyl Group-Containing Drugs

    • Field : Pharmaceutical Chemistry
    • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This includes drugs for various diseases and disorders .
    • Methods : The synthesis and uses of these drugs have been studied .
    • Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
  • Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : 2-Formylphenylboronic acids, which include a formyl group found in the requested compound, have been synthesized and studied for their antimicrobial activity .
    • Methods : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes have been carried out .
    • Results : The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
  • FDA-Approved Trifluoromethyl Group-Containing Drugs

    • Field : Pharmaceutical Chemistry
    • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This includes drugs for various diseases and disorders .
    • Methods : The synthesis and uses of these drugs have been studied .
    • Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
  • Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : 2-Formylphenylboronic acids, which include a formyl group found in the requested compound, have been synthesized and studied for their antimicrobial activity .
    • Methods : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes have been carried out .
    • Results : The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

Future Directions

The future research directions for “N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide” could include further studies on its synthesis, properties, and potential applications. Given the antimicrobial activity of similar compounds, it could be interesting to explore its potential use in medical or pharmaceutical applications .

properties

IUPAC Name

N-[5-bromo-2-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-5(15)14-7-4-6(10)2-3-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKZGGNYYLEERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394062
Record name N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

CAS RN

392726-69-1
Record name N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-trifluoromethoxy-5-bromo-phenylamine (5.12 g, 20 mmol) in EtOH (50 mL) at 0° C. was added a solution of acetic anhydride (4.7 mL, 50 mmol) in EtOH (10 mL). The mixture was stirred at room temperature overnight. The solvent was evaporated to dryness and the solid was tritured with diethyl ether and filtered to give 5.64 g (95% yield) of N-(5-bromo-2-trifluoromethoxy-phenyl)-acetamide.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-trifluoromethoxy-phenylamine (5.12 g, 20 mmol) in EtOH (50 mL) at 0° C. was added a solution of acetic anhydride (4.7 mL, 50 mmol) in EtOH (10 mL). The mixture was stirred at room temperature overnight. The solvent was evaporated to dryness and the solid was tritured with diethyl ether and filtered to give 5.64 g (95% yield) of N-(5-bromo-2-trifluoromethoxy-phenyl)-acetamide.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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